

Application Notes and Protocols for Immunodetection of PDAT Protein in Plant Tissues

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Compound of Interest

Compound Name: PDAT

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Introduction

Phosphatidylcholine:diacylglycerol acyltransferase (**PDAT**) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis in plants. TAG is the primary form of energy storage in seeds and plays crucial roles in various developmental processes, including pollen and seed development.[1][2] The immunodetection of **PDAT** protein is essential for understanding its expression patterns, subcellular localization, and regulation in different plant tissues and under various environmental conditions. These application notes provide detailed protocols for the immunodetection of **PDAT** in plant tissues using western blotting and immunohistochemistry, along with data on its expression levels.

Data Presentation

Quantitative Analysis of PDAT1 Protein Expression in *Arabidopsis thaliana*

The following table summarizes the relative abundance of **PDAT1** protein in *Arabidopsis thaliana* leaf tissue under different genetic modifications, as determined by quantitative proteomic analysis. This data provides insight into the regulation of **PDAT1** expression and its impact on the plant proteome.

Genotype	Tissue	Relative PDAT1 Abundance (Compared to Wild Type)	Key Findings	Reference
Wild Type (Col-0)	Leaves	Baseline	Basal expression level in vegetative tissue.	[1]
PDAT1 Overexpressor	Leaves	Increased	Overexpression leads to higher accumulation of the PDAT1 protein.	[1]
pdat1 Knock-out	Leaves	Absent/Significantly Reduced	Confirms the specificity of detection and the impact of the gene knock-out.	[1]

Note: This data is derived from quantitative proteomic studies, which provide a highly sensitive and specific method for protein quantification.

Experimental Protocols

I. Protein Extraction from Plant Tissues for Western Blotting

This protocol is optimized for the extraction of total proteins, including membrane-bound proteins like **PDAT**, from plant leaf tissues.

Materials:

- Plant tissue (e.g., Arabidopsis leaves)
- Liquid nitrogen

- Mortar and pestle, pre-chilled
- Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.1% (w/v) SDS, 1 mM DTT, 1x Protease Inhibitor Cocktail (plant-specific)
- Acetone with 10% trichloroacetic acid (TCA), pre-chilled to -20°C
- 80% Methanol, pre-chilled to -20°C
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered tissue to a microcentrifuge tube.
- Add 500 µL of ice-cold Protein Extraction Buffer to the tube.
- Vortex vigorously for 1 minute to resuspend the tissue powder.
- Incubate on ice for 30 minutes, with intermittent vortexing every 5 minutes.
- Centrifuge at 16,000 x g for 20 minutes at 4°C.
- Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
- To precipitate the proteins, add four volumes of cold (-20°C) acetone with 10% TCA.
- Incubate at -20°C for at least 1 hour (or overnight for higher yields).
- Centrifuge at 16,000 x g for 15 minutes at 4°C.

- Discard the supernatant and wash the protein pellet with 1 mL of cold 80% methanol. This step helps to remove residual TCA and other contaminants.
- Centrifuge at 16,000 x g for 5 minutes at 4°C.
- Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.
- Resuspend the protein pellet in a suitable buffer for downstream applications (e.g., 1x Laemmli sample buffer for SDS-PAGE).
- Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).

II. Western Blotting Protocol for PDAT Detection

Materials:

- Protein extract from plant tissues
- SDS-PAGE gels (10-12% acrylamide is suitable for **PDAT**)
- SDS-PAGE running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)
- Primary antibody: Anti-**PDAT** antibody (e.g., from PhytoAB or MyBioSource)[1][3]
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system (e.g., CCD camera or X-ray film)

Procedure:

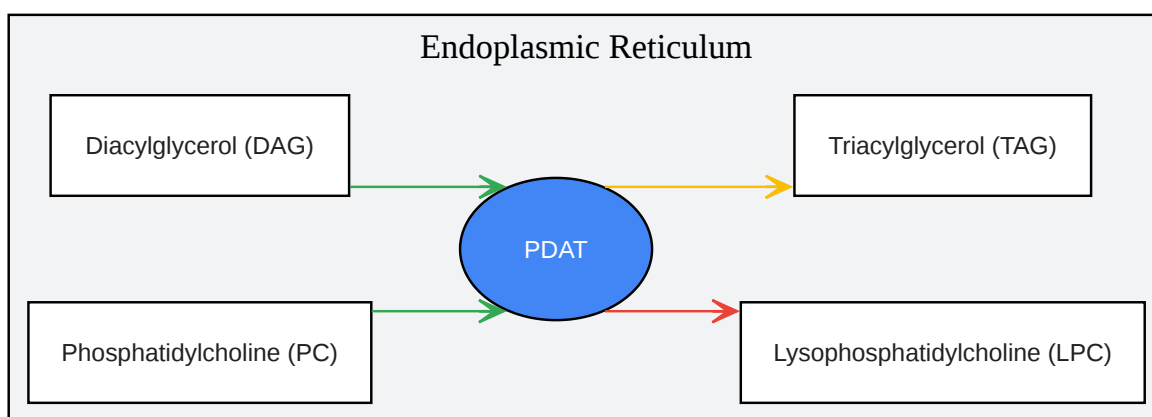
- SDS-PAGE:
 - Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
 - Include a pre-stained protein ladder to monitor the separation.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm the transfer efficiency by staining the membrane with Ponceau S.
- Blocking:
 - Wash the membrane with TBS-T.
 - Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
- Primary Antibody Incubation:
 - Dilute the primary anti-**PDAT** antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 to 1:5000 is common).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.
- Secondary Antibody Incubation:

- Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:20000).
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washing:
 - Wash the membrane three times for 10 minutes each with TBS-T.
- Detection:
 - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an appropriate imaging system.

Mandatory Visualization

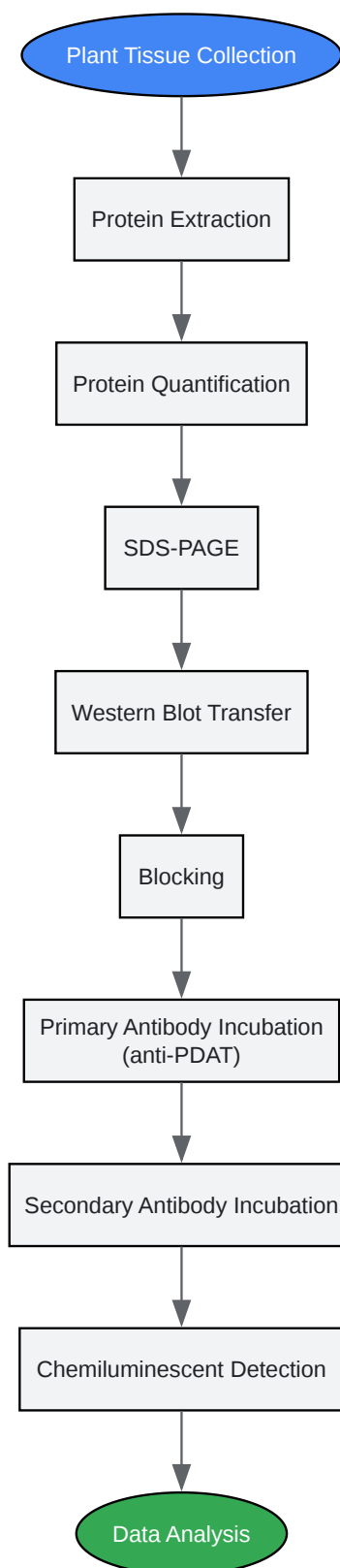
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of **PDAT** in triacylglycerol synthesis and the general workflow for the immunodetection of **PDAT** protein.



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Caption: Role of **PDAT** in TAG synthesis.



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Caption: Western blot workflow for **PDAT**.

Troubleshooting

Issue	Possible Cause	Solution
No or weak signal	Insufficient protein loading	Increase the amount of protein loaded onto the gel.
Low antibody concentration	Optimize the primary and secondary antibody concentrations.	
Inefficient protein transfer	Check transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.	
PDAT not expressed in the tissue	Use a positive control (e.g., tissue known to express PDAT or a PDAT overexpressor line).	
High background	Insufficient blocking	Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
High antibody concentration	Decrease the concentration of primary and/or secondary antibodies.	
Insufficient washing	Increase the number and duration of washing steps.	
Non-specific bands	Antibody cross-reactivity	Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity.
Protein degradation	Ensure proper sample handling and use of protease inhibitors during protein extraction.	

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Immunodetection of PDAT Protein in Plant Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588302#immunodetection-of-pdat-protein-in-plant-tissues]

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